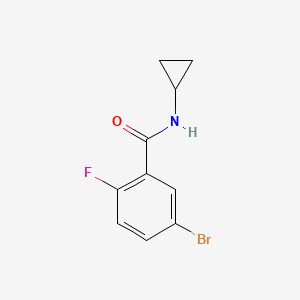

5-bromo-N-cyclopropyl-2-fluorobenzamide

Description

Strategic Positioning of Halogenated Benzamide (B126) Scaffolds in Modern Organic Synthesis

Halogenated benzamides are a class of organic compounds that serve as versatile building blocks in modern chemical synthesis. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide scaffold significantly influences the molecule's physicochemical properties and reactivity. Aryl halides, including brominated benzamides, are crucial precursors in a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks. researchgate.net

In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic potential of drug candidates. nih.govresearchgate.net Halogen atoms can improve pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govtandfonline.com For instance, the introduction of a fluorine atom can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com Bromine, with its moderate electronegativity and size, can form halogen bonds that contribute to stronger ligand-protein interactions, potentially enhancing selectivity and potency. researchgate.net The strategic placement of halogens on the benzamide ring allows chemists to fine-tune the electronic and steric properties of a molecule, which is a critical aspect of rational drug design. researchgate.netnih.gov

Academic Rationale for Investigating the Unique Structural Features of 5-bromo-N-cyclopropyl-2-fluorobenzamide

The specific combination of structural motifs in this compound provides a compelling reason for its study. Each component of the molecule contributes unique properties that are of significant interest in chemical and pharmaceutical research.

The Benzamide Core: This provides a rigid and stable platform for the attachment of various functional groups.

The 2-fluoro Substituent: Fluorine is the most electronegative element, and its presence can profoundly impact a molecule's properties. tandfonline.com It can alter the acidity of nearby protons, influence molecular conformation, and enhance binding to target proteins through hydrogen bonding or electrostatic interactions. nbinno.combenthamscience.comresearchgate.net Furthermore, the C-F bond is stronger than a C-H bond, which can lead to increased metabolic stability. tandfonline.com

The N-cyclopropyl Group: The cyclopropyl (B3062369) ring is a small, rigid, and strained three-membered ring that is increasingly utilized in drug design. nih.govscientificupdate.com It can act as a bioisostere for other groups, like isopropyl or phenyl, while introducing conformational constraint. iris-biotech.de This rigidity can lead to a more favorable binding to receptors. nih.goviris-biotech.de The cyclopropyl group is also known to enhance metabolic stability and improve pharmacokinetic profiles by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.comnbinno.com

The convergence of these features in a single molecule makes this compound a prime candidate for library synthesis and as a lead compound in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVHAHRCMWTPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Bromo N Cyclopropyl 2 Fluorobenzamide

Precursor Synthesis and Derivatization Routes to 2-Fluoro-5-bromobenzoic Acid and Cyclopropylamine (B47189) Intermediates

The construction of 5-bromo-N-cyclopropyl-2-fluorobenzamide begins with the robust synthesis of its two constituent building blocks: 2-fluoro-5-bromobenzoic acid and cyclopropylamine.

2-Fluoro-5-bromobenzoic Acid

This key intermediate is typically synthesized via electrophilic aromatic substitution, starting from the readily available 2-fluorobenzoic acid. The fluorine atom at the C2 position and the carboxyl group at the C1 position direct the incoming electrophile (bromine). The fluorine atom is an activating, ortho, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The C5 position is para to the fluorine and meta to the carboxyl group, making it the most electronically favorable site for bromination.

Common methods for this transformation include:

Bromination with N-Bromosuccinimide (NBS) : A widely used method involves treating 2-fluorobenzoic acid with NBS in a suitable solvent like dichloromethane. guidechem.com This approach offers mild reaction conditions. The reaction can also be performed in the presence of a strong acid catalyst, such as sulfuric acid, to enhance the electrophilicity of the bromine source. google.com

Bromination with Potassium Bromide and an Oxidant : An alternative procedure uses potassium bromide as the bromine source in the presence of an oxidizing agent like sodium chlorate. guidechem.com

The table below summarizes common synthetic routes for 2-fluoro-5-bromobenzoic acid.

| Starting Material | Reagents | Key Conditions | Typical Yield | Reference |

| 2-Fluorobenzoic acid | N-Bromosuccinimide (NBS), Dichloromethane | Stirred at 20-25°C for 16 hours | 57% | guidechem.com |

| o-Fluorobenzoic acid | N-Bromosuccinimide (NBS), Sulfuric acid, Organic solvent | Temperature controlled at 25-30°C | Not specified | google.com |

| 2-Fluorobenzoic acid | Potassium bromide, Sodium chlorate, Sulfuric acid | Heated to 75°C for 2 hours | Not specified | guidechem.com |

| o-Fluorobenzoic acid | Potassium bromate, Sulfuric acid | Not specified | Not specified | google.com |

Cyclopropylamine

Cyclopropylamine is a valuable intermediate in the pharmaceutical and agrochemical industries. longdom.org Its synthesis can be achieved through various established routes, each with distinct advantages. longdom.org

Hofmann Degradation : A classical approach involves the Hofmann degradation of cyclopropanecarboxamide. A "greener" version of this process has been developed, focusing on water recycling to manage the salty wastewater produced. globethesis.com

Curtius Degradation : This method provides an alternative to the Hofmann degradation, starting from the corresponding carboxylic acid, 1-cyclopropylcyclopropanecarboxylic acid, which undergoes a Curtius rearrangement. nih.gov

Kulinkovich-Szymoniak Reaction : A more modern and direct one-step synthesis involves the cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org This method is valued for its simplicity and use of readily available starting materials. organic-chemistry.org

From γ-Butyrolactone : A multi-step, environmentally conscious process starts with γ-butyrolactone, proceeding through ring-cleavage, esterification, ring closure, and ammonolysis before a final Hofmann degradation to yield cyclopropylamine with high efficiency. globethesis.com

The following table outlines several synthetic methodologies for cyclopropylamine.

| Precursor | Method | Key Reagents | Advantages | Reference |

| γ-Butyrolactone | Multi-step green process | HCl, CH₃ONa, NH₃, NaOCl | High atom economy, reduced emissions | globethesis.com |

| Alkanenitriles | Kulinkovich-Szymoniak Reaction | Grignard reagents, Ti(OPr)₄, BF₃·OEt₂ | One-step, cost-effective | organic-chemistry.org |

| Cyclopropanecarboxylic acid | Curtius Degradation/Rearrangement | Ethyl chloroformate, NaN₃ | Scalable alternative to other methods | nih.gov |

| Cyclopropanol | Amination | Ammonia or amine derivatives, catalysts | Efficient and scalable | longdom.org |

Advanced Amidation Reactions for Constructing the Benzamide (B126) Linkage in this compound

The formation of the amide bond between 2-fluoro-5-bromobenzoic acid and cyclopropylamine is a critical step. While direct thermal condensation is possible, it requires harsh conditions. Therefore, modern organic synthesis employs a range of more sophisticated methods that proceed under milder conditions.

The most common strategy for forming amide bonds involves the activation of the carboxylic acid using a stoichiometric amount of a coupling reagent. researchgate.net This process converts the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine. sciepub.com

These reagents are broadly classified into several families:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are foundational in amide synthesis. peptide.comiris-biotech.de To minimize side reactions and racemization, they are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective, particularly for sterically hindered substrates. uni-kiel.deuniurb.it

Uronium/Aminium Salts : This class includes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comgoogle.com These reagents are known for their high efficiency and rapid reaction times. peptide.com A potential side reaction is the formation of a guanidine (B92328) byproduct if the uronium salt reacts directly with the amine. uniurb.it

| Reagent Class | Examples | Additives | Key Features | Reference |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, cost-effective; byproduct removal can be an issue (DCC). | peptide.comiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP | None required | Highly reactive, effective for hindered amino acids. | uni-kiel.deuniurb.it |

| Uronium Salts | HBTU, TBTU, HATU, COMU | None required | Fast reactions, high yields; HATU offers reduced epimerization. | peptide.comiris-biotech.de |

In line with the principles of green chemistry, significant research has focused on developing catalytic methods for direct amidation, which avoid the generation of stoichiometric waste from coupling reagents. sciepub.com

Boron-Based Catalysts : Boric acid and its derivatives have emerged as simple, inexpensive, and environmentally benign catalysts for the direct condensation of carboxylic acids and amines, typically with the removal of water. sciepub.comcatalyticamidation.info The reaction proceeds via an in-situ generated activated borate (B1201080) ester intermediate. sciepub.com

Titanium-Based Catalysts : Titanium(IV) isopropoxide and, more recently, titanium tetrafluoride (TiF₄) have been shown to be effective catalysts for direct amidation. catalyticamidation.inforsc.orgresearchgate.net TiF₄, in particular, can catalyze the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene (B28343) with catalyst loadings of 5-10 mol%. rsc.orgresearchgate.net

Electrochemical Synthesis : Electrochemistry offers a green alternative by using electrons as traceless reagents, avoiding stoichiometric oxidants or reductants. researchgate.net Electrochemical methods can be employed for amide bond formation under very mild conditions. researchgate.net

Transition Metal Catalysis : Other transition metals, including palladium, copper, and nickel, can catalyze the coupling of amines with carboxylic acid derivatives, often under mild conditions. numberanalytics.com

Regioselective Functionalization and Halogenation Strategies for Benzamide Scaffolds Leading to this compound

An alternative synthetic approach involves first forming the N-cyclopropyl-2-fluorobenzamide scaffold and then introducing the bromine atom at the C5 position in a late-stage functionalization step. The success of this strategy depends entirely on the regiochemical control of the halogenation reaction.

The directing effects of the existing substituents on the benzene (B151609) ring govern the position of electrophilic bromination.

The fluorine atom at C2 is an activating group and an ortho, para-director.

The N-cyclopropylbenzamide group at C1 is a deactivating group and a meta-director.

The C5 position is para to the strongly directing fluorine atom and meta to the amide group. Both groups, therefore, direct the incoming electrophile to the same C5 position. This reinforcement of directing effects suggests that the bromination of N-cyclopropyl-2-fluorobenzamide should be highly regioselective, yielding the desired 5-bromo isomer as the major product.

Reagents suitable for this regioselective electrophilic aromatic bromination include N-bromosuccinimide (NBS), often in combination with silica (B1680970) gel, which provides a mild and effective system for such transformations. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

To maximize the efficiency and yield of the synthesis, optimization of reaction parameters for each key step is crucial. This involves systematically varying conditions such as temperature, solvent, catalyst loading, and stoichiometry.

For the amidation step , particularly when using catalytic methods, optimization is critical. A study on TiF₄-catalyzed direct amidation provides a clear example of this process. rsc.orgresearchgate.net The reaction between a benzoic acid and an amine was optimized by exploring different catalyst loadings, solvents, and temperatures. It was determined that for aromatic acids, a catalyst loading of 10 mol% in refluxing toluene provided the optimal yield. rsc.orgresearchgate.net

The table below illustrates the optimization of a TiF₄-catalyzed amidation reaction. rsc.org

| Entry | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

| 1 | 10 | Toluene | Reflux | 77 |

| 2 | 10 (with 1.1 eq. acid) | Toluene | Reflux | 96 |

| 3 | 5 | Toluene | Reflux | 57 |

| 4 | 20 | Toluene | Reflux | 78 |

| 5 | 10 | Xylene | Reflux | 72 |

| 6 | 10 | Dioxane | Reflux | 65 |

| 7 | 10 | Toluene | 80°C | 32 |

Elucidation of Molecular Structure and Conformation of 5 Bromo N Cyclopropyl 2 Fluorobenzamide Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 5-bromo-N-cyclopropyl-2-fluorobenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region, typically between 0.5 and 1.0 ppm for the methylene protons and between 2.8 and 3.0 ppm for the methine proton, which is coupled to the amide nitrogen. The aromatic protons will resonate in the downfield region, and their chemical shifts and coupling patterns will be influenced by the fluorine and bromine substituents. The proton ortho to the fluorine atom is expected to show coupling to the fluorine nucleus. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum will corroborate the structural assignments. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the aromatic ring will show distinct resonances, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the amide group. The cyclopropyl carbons will appear in the upfield region of the spectrum.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Cyclopropyl-CH₂ | 0.6 - 0.9 |

| Cyclopropyl-CH | 2.8 - 3.0 |

| Aromatic-CH | 7.0 - 8.0 |

| Amide-NH | 8.0 - 8.5 (broad) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Cyclopropyl-CH₂ | 5 - 15 |

| Cyclopropyl-CH | 20 - 30 |

| Aromatic-C | 115 - 160 |

| Carbonyl-C=O | 160 - 170 |

Mass Spectrometry (MS) Applications in Confirming Elemental Composition and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful technique to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula.

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under mass spectrometric conditions is likely to proceed through several key pathways. A common fragmentation is the cleavage of the amide bond, leading to the formation of a cyclopropylaminium cation and a 5-bromo-2-fluorobenzoyl cation. Further fragmentation of the benzoyl cation could involve the loss of carbon monoxide.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | 258 |

| [M]⁺ (with ⁸¹Br) | 260 |

| [5-bromo-2-fluorobenzoyl]⁺ | 204/206 |

| [cyclopropylaminium]⁺ | 58 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes present in this compound.

The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amide in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) should appear as a strong absorption band around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1520-1570 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations will be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The cyclopropyl group will have characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

Raman spectroscopy will provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic ring.

| Predicted IR and Raman Vibrational Frequencies for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Cyclopropyl C-H Stretch | ~3000 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1200 |

| C-Br Stretch | 500 - 650 |

X-ray Crystallography for Three-Dimensional Structural Determination of this compound and its Cocrystals

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available scientific literature. However, should a suitable crystal be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.

This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the N-cyclopropyl group relative to the benzamide (B126) moiety and the planarity of the aromatic ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the amide N-H and C=O groups, as well as potential halogen bonding involving the bromine atom. This information is crucial for understanding the crystal packing and the physical properties of the solid material.

Advanced Reaction Chemistry and Transformations of 5 Bromo N Cyclopropyl 2 Fluorobenzamide

Reactivity of the Bromine Moiety: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of 5-bromo-N-cyclopropyl-2-fluorobenzamide serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C-5 position. The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. While specific examples for this compound are not extensively documented, analogous reactions with similar 5-bromo-N-substituted benzamides demonstrate the feasibility and versatility of this approach. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to this compound would yield 5-alkynyl-N-cyclopropyl-2-fluorobenzamide derivatives, which are valuable intermediates for further transformations or as final products in various applications. The reaction conditions are generally mild and tolerate a variety of functional groups. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the C-5 position of this compound, leading to the synthesis of diverse aniline (B41778) derivatives. The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under mild conditions. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous 5-Bromoaryl Amides

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72 |

| Sonogashira | 5-Bromo-2'-deoxyuridine | Phenylacetylene | K₂PdCl₄/S-Phos | n-Bu₄NOH | EtOH/H₂O | High |

| Buchwald-Hartwig | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | - | - | 78 |

This table presents data from analogous reactions on similar substrates to illustrate the potential reactivity of this compound.

Transformations Involving the Fluorine Atom: Nucleophilic Aromatic Substitution (SNAr) Potential

The fluorine atom at the C-2 position, activated by the adjacent electron-withdrawing benzamide (B126) group, is susceptible to nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

For this compound, the SNAr reaction offers a pathway to introduce various nucleophiles, such as alkoxides, thiolates, and amines, at the C-2 position. The reactivity of the fluorine atom as a leaving group in SNAr reactions is often enhanced by its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The presence of the electron-withdrawing amide group in the ortho position further activates the ring towards this type of substitution.

The scope of nucleophiles that can be employed in SNAr reactions is broad, and the reaction conditions can often be tailored to accommodate sensitive functional groups. mdpi.com While specific studies on this compound are limited, the general principles of SNAr on fluoroarenes suggest that this compound would readily undergo substitution with a variety of nucleophiles under basic conditions. mdpi.com

Derivatization of the Benzamide Nitrogen and Cyclopropyl (B3062369) Group

Benzamide Nitrogen: The secondary amide nitrogen in this compound can undergo various derivatization reactions. N-alkylation can be achieved by treating the amide with a base followed by an alkyl halide. nih.gov This modification can be used to introduce a variety of alkyl groups, potentially altering the compound's physicochemical properties. The amide nitrogen can also participate in other reactions such as N-arylation, though this is less common than C-N bond formation via cross-coupling on the aromatic ring.

Cyclopropyl Group: The cyclopropyl group is generally stable to many reaction conditions. However, under certain circumstances, particularly in the presence of strong acids or through metabolic processes, the strained cyclopropyl ring can undergo ring-opening reactions. hyphadiscovery.com These reactions can lead to the formation of reactive intermediates. While often considered a metabolic liability in drug design, controlled chemical ring-opening of the cyclopropyl group could provide a synthetic route to novel acyclic structures.

Exploration of Rearrangement Reactions and Cyclization Pathways

Rearrangement Reactions: N-cyclopropyl amides are known to undergo ring-opening rearrangement reactions under certain conditions. For instance, in the presence of a Lewis acid like aluminum chloride (AlCl₃), N-cyclopropylamides can rearrange to form N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. rsc.orgresearchgate.net This reactivity is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate. rsc.org Such rearrangements could provide synthetic pathways from this compound to novel heterocyclic structures.

Cyclization Pathways: The presence of reactive handles on the aromatic ring and the amide functionality allows for the exploration of various intramolecular cyclization reactions. For example, following a cross-coupling reaction to introduce a suitable functional group at the C-5 position, an intramolecular cyclization could be envisioned to construct a new fused ring system. Similarly, transformation of the fluorine atom at the C-2 position via SNAr could introduce a group capable of cyclizing onto the amide nitrogen or carbonyl. The specific cyclization pathway would depend on the nature of the introduced substituents and the reaction conditions employed.

Computational and Theoretical Investigations of 5 Bromo N Cyclopropyl 2 Fluorobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 5-bromo-N-cyclopropyl-2-fluorobenzamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For this compound, these calculations can elucidate its structure, stability, and reactive sites.

Key reactivity descriptors that can be calculated include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between them is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the electronegative oxygen, fluorine, and bromine atoms would exhibit negative potential (typically colored red), highlighting regions prone to electrophilic attack. In contrast, areas around the hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic attack.

Mulliken Charges: These calculations provide the partial charge on each atom, offering a quantitative measure of the electron distribution and polarity of bonds within the molecule.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Moderate to High | Suggests good kinetic stability. |

| MEP Negative Region | Concentrated on O, F, and Br atoms | Indicates likely sites for interaction with electrophiles or hydrogen bond donors. |

| MEP Positive Region | Concentrated on amide N-H and cyclopropyl (B3062369) C-H | Indicates likely sites for interaction with nucleophiles or hydrogen bond acceptors. |

| Dipole Moment | Non-zero | Confirms the molecule is polar, influencing its solubility and intermolecular interactions. |

Note: The data in this table is illustrative and based on the expected chemical properties of the functional groups present. Specific values would require dedicated DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping of this compound Using Molecular Mechanics and Quantum Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. For this compound, the key rotatable bond is between the carbonyl carbon and the nitrogen atom of the amide group, as well as the bond between the aromatic ring and the carbonyl group.

Molecular Mechanics (MM): MM methods can be used to rapidly scan the potential energy surface by rotating these bonds, identifying low-energy conformers. This approach is computationally efficient for exploring a wide range of possible shapes.

Quantum Methods (QM): Following an initial MM scan, more accurate QM methods like DFT can be used to optimize the geometry of the most stable conformers and calculate their relative energies with high precision. This helps determine the most likely three-dimensional structure of the molecule under various conditions.

Molecular Dynamics Simulations for Understanding the Dynamic Behavior of this compound in Solvation or Complexation

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its behavior in different environments, such as in an aqueous solution or when bound to a biological target like a protein.

The simulation would track the trajectories of all atoms, revealing:

Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This is crucial for understanding solubility and how the solvent might mediate interactions with other molecules.

Conformational Flexibility: How the molecule's shape changes over time. While conformational analysis identifies stable states, MD shows the transitions between them and the flexibility of different parts of the molecule, such as the cyclopropyl group's rotation.

Intermolecular Interactions: The simulation can explicitly model hydrogen bonds, van der Waals forces, and electrostatic interactions between the molecule and its surroundings, providing a dynamic picture of its binding behavior.

Such simulations are critical in fields like drug design, where understanding how a molecule behaves in a biological environment is essential.

Predictive Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to model chemical reactions, predict their outcomes, and understand their mechanisms. For this compound, this could involve modeling its synthesis, degradation, or metabolism.

Reaction Pathway Prediction: By applying computational rules and algorithms, it is possible to predict plausible transformation pathways, such as biodegradation. These models can generate a network of potential reactions and products.

Transition State Theory: Quantum chemical methods can be used to locate the transition state (TS) for a specific reaction, which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and, therefore, the reaction rate.

Machine Learning in Reaction Prediction: Modern approaches increasingly use machine learning models trained on large datasets of known reactions to predict the products of new reactions. Such models could be applied to predict the outcomes of reactions involving this compound with various reagents.

For example, DFT calculations could model the mechanism of amide hydrolysis under acidic or basic conditions, identifying the key intermediates and transition states involved in the breaking of the amide bond.

Structure Activity Relationship Sar Studies Centered on the 5 Bromo N Cyclopropyl 2 Fluorobenzamide Scaffold in Defined Biochemical Systems Excluding Clinical Relevance

Design and Synthesis of Analogs to Elucidate Contributions of Bromine, Fluorine, and Cyclopropyl (B3062369) Moieties to Molecular Recognition

The rational design of analogs of 5-bromo-N-cyclopropyl-2-fluorobenzamide is crucial for understanding the individual and collective contributions of its key structural features: the 5-bromo substituent, the 2-fluoro substituent, and the N-cyclopropyl group. The synthesis of a focused library of analogs would typically be achieved through standard amide bond formation reactions, coupling a series of substituted benzoic acids with cyclopropylamine (B47189) or its derivatives.

A general synthetic approach would involve the activation of the carboxylic acid of a 2-fluoro-5-halobenzoic acid derivative, followed by coupling with cyclopropylamine. To probe the role of the bromine atom, analogs can be synthesized where the bromine is replaced with other halogens (e.g., chlorine, iodine) or with non-halogen substituents of varying electronic properties (e.g., methyl, methoxy, cyano). Similarly, the importance of the fluorine atom can be investigated by synthesizing analogs with hydrogen or other substituents at the 2-position of the benzoyl ring.

The N-cyclopropyl moiety is a well-established bioisostere for larger, more flexible alkyl groups and can impart favorable metabolic stability and conformational rigidity. To elucidate its role, analogs can be prepared with different N-substituents, such as N-ethyl, N-isopropyl, or other small cycloalkyl groups. This allows for a systematic evaluation of how the size, conformation, and lipophilicity of this group influence target binding.

A representative set of designed analogs for a preliminary SAR study is presented in the table below.

| Compound ID | R1 | R2 | R3 | Rationale for Design |

| Target | Br | F | Cyclopropyl | Parent compound for baseline activity. |

| Analog-1 | Cl | F | Cyclopropyl | Investigate the effect of a smaller halogen at position 5. |

| Analog-2 | I | F | Cyclopropyl | Investigate the effect of a larger, more polarizable halogen at position 5. |

| Analog-3 | H | F | Cyclopropyl | Determine the necessity of a substituent at position 5. |

| Analog-4 | Br | H | Cyclopropyl | Evaluate the contribution of the 2-fluoro substituent. |

| Analog-5 | Br | F | Ethyl | Assess the importance of the cyclopropyl ring's rigidity. |

| Analog-6 | Br | F | Isopropyl | Probe for steric tolerance at the N-substituent position. |

Investigation of Ligand-Target Interactions: In Vitro Binding Studies with Recombinant Proteins or Enzymes

To quantify the affinity of this compound and its analogs for their biological target, in vitro binding assays with purified recombinant proteins or enzymes are essential. While specific target information for the parent compound is not publicly available, a hypothetical binding study against a representative enzyme, such as a kinase or a dehydrogenase, can illustrate the expected outcomes of an SAR investigation.

In a typical assay, the ability of the test compounds to displace a radiolabeled or fluorescently tagged ligand from the active site of the target protein is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined and can be converted to a binding affinity constant (Ki).

Below is a hypothetical data table summarizing the results of such an in vitro binding study.

| Compound ID | R1 | R2 | R3 | IC₅₀ (nM) | Ki (nM) |

| Target | Br | F | Cyclopropyl | 15 | 7.5 |

| Analog-1 | Cl | F | Cyclopropyl | 30 | 15 |

| Analog-2 | I | F | Cyclopropyl | 10 | 5 |

| Analog-3 | H | F | Cyclopropyl | 250 | 125 |

| Analog-4 | Br | H | Cyclopropyl | 150 | 75 |

| Analog-5 | Br | F | Ethyl | 100 | 50 |

| Analog-6 | Br | F | Isopropyl | 500 | 250 |

Impact of Substituent Variations on Molecular Interaction Profiles: A Systematic SAR Analysis

Based on the hypothetical binding data, a systematic SAR analysis can be performed to understand the influence of each substituent on molecular recognition.

The 5-Bromo Substituent: The data suggests that a halogen at the 5-position is crucial for potent binding, as its removal (Analog-3) leads to a significant loss of affinity. The trend in affinity among the halogens (I > Br > Cl) indicates that a larger, more polarizable atom is preferred at this position. This suggests the involvement of a halogen bond or favorable van der Waals interactions with a specific pocket in the binding site.

The 2-Fluoro Substituent: The absence of the 2-fluoro group (Analog-4) results in a substantial decrease in binding affinity. The fluorine atom, being highly electronegative, can modulate the electronics of the benzamide (B126) ring and may also participate in hydrogen bonding interactions with the target protein. Its presence can also influence the conformation of the amide bond, which can be critical for optimal binding.

The N-Cyclopropyl Moiety: The replacement of the cyclopropyl group with a more flexible ethyl group (Analog-5) leads to a notable reduction in affinity. A further increase in steric bulk with an isopropyl group (Analog-6) is even more detrimental. This highlights the importance of the conformational rigidity and the specific size of the cyclopropyl ring for fitting into the binding pocket. The cyclopropyl group likely orients the benzamide core in a bioactive conformation that is favorable for interaction with the target.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

To further refine the understanding of the SAR and to guide the design of more potent analogs, computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed.

A QSAR model attempts to correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. For the this compound scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful.

In a typical 3D-QSAR workflow, the synthesized analogs would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that predicts the binding affinity.

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where positive or negative steric bulk and electrostatic potential are favorable or unfavorable for activity. For instance, the model might show a region of positive electrostatic potential near the 5-position of the benzoyl ring, explaining the preference for a polarizable halogen like bromine or iodine. Similarly, it might indicate a sterically constrained pocket that accommodates the cyclopropyl group but not larger substituents.

A hypothetical QSAR model summary is presented below.

| Model Type | Training Set Size | Test Set Size | q² (cross-validated r²) | r² (non-cross-validated) |

| 3D-QSAR (CoMFA) | 20 | 5 | 0.65 | 0.92 |

Such a model, once validated, can be used to predict the binding affinity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation and accelerating the drug discovery process.

Mechanistic Investigations Involving 5 Bromo N Cyclopropyl 2 Fluorobenzamide at the Molecular Level Excluding in Vivo Efficacy and Clinical Data

Biophysical Characterization of 5-bromo-N-cyclopropyl-2-fluorobenzamide Interactions with Model Biological Systems

The initial step in characterizing the interaction of this compound with biological macromolecules would involve a suite of biophysical techniques. These methods are designed to provide data on the binding affinity, stoichiometry, and thermodynamics of the interaction. Techniques such as isothermal titration calorimetry (ITC) could be utilized to directly measure the heat changes upon binding to a target protein, thereby providing a complete thermodynamic profile of the interaction. Surface plasmon resonance (SPR) would offer real-time analysis of the binding kinetics, determining the association and dissociation rate constants.

Enzyme Inhibition Kinetics and Mechanistic Probes Employing this compound (In Vitro Studies)

Should this compound be identified as an enzyme inhibitor, a thorough investigation into its inhibition kinetics would be crucial. Standard steady-state enzyme kinetic assays would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk, Dixon, or Cornish-Bowden plots, as well as non-linear regression analysis. Mechanistic probes, which are structurally related analogs of the compound, could be synthesized and tested to understand the structure-activity relationship (SAR) and to identify the key functional groups responsible for its inhibitory activity.

Fluorescence Quenching and Spectroscopy-Based Assays for Studying this compound-Target Interactions

Fluorescence spectroscopy offers a sensitive method to study the binding of small molecules to proteins. If the target protein possesses intrinsic fluorescence (typically from tryptophan or tyrosine residues), the binding of this compound could lead to quenching of this fluorescence. Analysis of the quenching data using the Stern-Volmer equation can provide information about the binding mechanism and affinity. Other spectroscopic techniques, such as circular dichroism (CD), could be employed to investigate conformational changes in the target protein upon binding of the compound.

Mechanism of Action Elucidation Using Chemical Biology Tools and Tagged this compound Analogs

To further elucidate the mechanism of action at a cellular level, chemical biology tools would be indispensable. This approach involves the design and synthesis of tagged analogs of this compound. These tags could be fluorescent dyes, biotin (B1667282), or photo-affinity labels. Fluorescently tagged analogs would allow for the visualization of the compound's subcellular localization using microscopy techniques. Biotinylated probes could be used in pull-down assays to identify the direct binding partners of the compound from cell lysates. Photo-affinity labeling, where a reactive group is incorporated into the molecule, would enable the covalent cross-linking of the compound to its target upon photo-irradiation, facilitating unambiguous target identification.

Analytical Methodologies for the Detection, Quantification, and Purity Assessment of 5 Bromo N Cyclopropyl 2 Fluorobenzamide in Research Matrices

Chromatographic Techniques (HPLC, GC, SFC) for Purity Profiling and Separation of 5-bromo-N-cyclopropyl-2-fluorobenzamide

Chromatographic techniques are the cornerstone of purity assessment and separation of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) would be the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity profiling of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution would be employed to ensure the separation of the main compound from any potential impurities, starting materials, or degradation products. Detection would most commonly be achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) could be employed if the compound is sufficiently volatile and thermally stable. Given the structure of this compound, it may be amenable to GC analysis, potentially after derivatization to increase its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) detector would offer definitive identification of the compound and its impurities.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and is particularly useful for chiral separations if enantiomers of the compound were to be resolved.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Robust Quantification and Identification in In Vitro Research Systems

For the robust quantification and unequivocal identification of this compound in complex biological matrices, such as those encountered in in vitro research systems (e.g., cell lysates, microsomal incubations), hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and selectivity. mdpi.com An LC method similar to the one described for purity analysis would be developed, but optimized for speed and compatibility with the mass spectrometer. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for a specific product ion generated through collision-induced dissociation. This highly selective detection method minimizes interference from matrix components.

Hypothetical LC-MS/MS MRM Transitions for this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 272.0 | 185.0 | Positive |

| Internal Standard (e.g., deuterated analog) | 277.0 | 185.0 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for quantification, particularly if the compound exhibits good volatility. The mass spectrometer provides definitive identification based on the compound's mass spectrum and retention time, offering high confidence in the analytical results.

Development of Specialized Assays for this compound in Preclinical Research Samples

The analysis of this compound in preclinical research samples, such as plasma, tissue homogenates, or urine, requires the development of specialized and validated bioanalytical assays. These assays are typically based on LC-MS/MS due to the complexity of the matrices and the need for high sensitivity to measure low concentrations of the analyte.

The development of such an assay involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A rapid and efficient HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: As described previously, MRM on a tandem mass spectrometer is the preferred detection method.

Method Validation: The assay must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Application of Capillary Electrophoresis and Related Microfluidic Techniques for this compound Analysis

Capillary Electrophoresis (CE) and microfluidic techniques offer alternative approaches for the analysis of this compound, particularly when sample volume is limited or high-throughput analysis is required.

Capillary Electrophoresis separates compounds based on their charge-to-size ratio in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles, and the neutral analyte partitions between the aqueous buffer and the micelles, allowing for separation. CE offers very high separation efficiency and requires minimal sample and reagent consumption.

Microfluidic techniques , or "lab-on-a-chip" technology, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single microchip. This approach can provide rapid, automated, and high-throughput analysis of this compound, which would be advantageous in large-scale screening studies.

Strategic Derivatization and Exploration of Analogs of 5 Bromo N Cyclopropyl 2 Fluorobenzamide for Chemical Research

Design Principles for Developing Next-Generation Benzamide (B126) Scaffolds Based on 5-bromo-N-cyclopropyl-2-fluorobenzamide

The development of novel benzamide scaffolds derived from this compound is guided by established principles of medicinal chemistry and chemical biology. The goal is to systematically modify the parent structure to enhance desired properties while minimizing potential liabilities. Key design considerations include the modulation of electronic effects, conformational control, and the introduction of new interaction points for potential biological targets.

The 2-fluoro substituent on the benzamide ring plays a crucial role in influencing the molecule's conformation. nih.govacs.org This fluorine atom can induce a non-planar conformation of the benzamide, which may be advantageous for binding to specific protein targets. nih.gov The ortho-fluoro group can also suppress unwanted disorder in the crystalline state. acs.org When designing new scaffolds, maintaining or intentionally altering this conformational preference is a key consideration. For instance, the introduction of additional substituents on the phenyl ring can further modulate the dihedral angle between the ring and the amide group, potentially leading to more potent and selective compounds.

Structure-activity relationship (SAR) studies of related benzamide series provide valuable insights. For example, in various classes of benzamide inhibitors, the nature and position of substituents on the aromatic ring significantly impact activity. Guided by these principles, a rational design approach for next-generation scaffolds would involve:

Systematic exploration of substitutions on the phenyl ring: Replacing the bromo group at the 5-position with other halogens (Cl, I) or with hydrogen-bond donors/acceptors, lipophilic groups, or polar moieties can probe the steric and electronic requirements of a target binding pocket.

Modification of the N-cyclopropyl group: While the cyclopropyl (B3062369) group offers a degree of conformational rigidity, its replacement with other small alkyl or cycloalkyl groups can fine-tune lipophilicity and metabolic stability. nih.gov

Alteration of the amide linker: Bioisosteric replacement of the amide bond can improve metabolic stability and modulate physicochemical properties. nih.govdrughunter.com

A hypothetical design strategy for a next-generation benzamide scaffold is outlined in the table below:

| Modification Site | Parent Moiety | Proposed Modification | Rationale |

| Phenyl Ring (C5) | Bromo | Chloro, Iodo | Modulate halogen bonding potential and electronics. |

| Cyano, Nitro | Introduce hydrogen bond acceptors and alter electronic profile. | ||

| Small alkyl, alkoxy | Probe for hydrophobic interactions. | ||

| Amide Linker | -CONH- | -CSNH- (Thioamide) | Alter hydrogen bonding properties and electronic character. |

| -NHCO- (Retro-amide) | Reverse the direction of the amide bond to explore different binding orientations. | ||

| Heterocycle (e.g., oxadiazole, triazole) | Improve metabolic stability and mimic amide geometry. nih.govdrughunter.com | ||

| N-Substituent | Cyclopropyl | Cyclobutyl, Isopropyl | Modulate size, lipophilicity, and conformational flexibility. nih.gov |

Synthesis of Novel Heterocyclic Analogs Incorporating Elements of this compound

The synthesis of novel heterocyclic analogs from this compound or its precursors opens up new avenues for exploring chemical space. The bromo-substituted phenyl ring is a versatile handle for various cross-coupling reactions, enabling the construction of diverse heterocyclic systems.

A common starting material for such syntheses is 5-bromo-2-fluorobenzoic acid. guidechem.com This can be readily coupled with cyclopropylamine (B47189) to form the parent compound. Alternatively, the bromo-substituent on the benzoic acid can be utilized to build a heterocyclic core before the amide bond formation. For instance, Suzuki or Stille coupling reactions can be employed to introduce aryl or heteroaryl groups at the 5-position.

One potential synthetic route to a pyridinone analog is outlined below:

Sonogashira Coupling: 5-bromo-2-fluorobenzoic acid can be reacted with a suitable terminal alkyne, such as propargyl alcohol, under palladium-copper catalysis to introduce an alkyne at the 5-position.

Cyclization: The resulting alkynyl benzoic acid can then be subjected to a cyclization reaction, for example, by treatment with an amine, to form a substituted pyridinone ring.

Amide Formation: The carboxylic acid of the pyridinone-fused benzoic acid can then be activated and reacted with cyclopropylamine to yield the final N-cyclopropyl-2-fluoro-hetrocyclic benzamide analog.

The synthesis of various heterocyclic compounds from bromo-substituted precursors has been well-documented. For example, the condensation of 2-acetyl-5-bromobenzofuran with hydrazine (B178648) derivatives has been used to generate hydrazones, which can be further cyclized to form 1,3,4-thiadiazoles. sciepub.com Similarly, Schiff bases derived from 2-aminobenzothiazole (B30445) can be reacted with glycine (B1666218) to produce oxazolidinones. researchgate.netguilan.ac.ir These synthetic strategies can be adapted to utilize this compound as a building block for generating novel heterocyclic scaffolds.

Exploration of Bioisosteric Replacements for Fluorine, Bromine, and Cyclopropyl Moieties in this compound

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. drughunter.comdrugdesign.orgcambridgemedchemconsulting.com In the context of this compound, each of the key moieties—fluorine, bromine, and the cyclopropyl group—can be subjected to bioisosteric replacement to modulate its properties.

Fluorine Bioisosteres: The 2-fluoro substituent significantly influences the compound's conformation and electronic properties. nih.gov While a direct replacement might be challenging without losing these effects, other small, electron-withdrawing groups could be considered.

Bromine Bioisosteres: The bromine atom at the 5-position can be replaced with a variety of other groups to alter the compound's properties.

Cyclopropyl Bioisosteres: The cyclopropyl group is a small, rigid, and lipophilic moiety. Its bioisosteric replacement can impact potency, metabolic stability, and solubility. nih.gov

The following table summarizes potential bioisosteric replacements for the key functional groups in this compound:

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Fluorine (at C2) | Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor, potentially altering binding interactions. |

| Methoxy (-OCH3) | Increases lipophilicity and can act as a hydrogen bond acceptor. | |

| Cyano (-CN) | A strong electron-withdrawing group and a linear hydrogen bond acceptor. | |

| Bromine (at C5) | Chlorine (-Cl) | Similar size and electronics, but with a different halogen bonding propensity. |

| Trifluoromethyl (-CF3) | A strongly electron-withdrawing and lipophilic group that can block metabolic sites. | |

| Phenyl or other aryl groups | Can introduce additional points for interaction and modulate solubility. | |

| Small heterocycles (e.g., thiophene, pyridine) | Can introduce hydrogen bond acceptors/donors and alter polarity. | |

| Cyclopropyl | Cyclobutyl | Slightly larger and more flexible, can alter the fit in a binding pocket. nih.gov |

| Isopropyl | A non-cyclic, branched alkyl group that can impact metabolic stability. nih.gov | |

| Oxetane | Can improve solubility and act as a hydrogen bond acceptor. nih.gov | |

| Trifluoromethyl-substituted cyclopropyl | Can enhance metabolic stability and lipophilicity. domainex.co.uk |

Parallel Synthesis and Combinatorial Chemistry Approaches for Building Libraries Around the this compound Core

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening and SAR studies. uniroma1.itimperial.ac.uk The this compound scaffold is well-suited for such approaches due to the presence of multiple diversification points.

A general strategy for the parallel synthesis of a library of analogs would involve immobilizing a common intermediate on a solid support and then treating it with a variety of building blocks. For example, 5-bromo-2-fluorobenzoic acid could be attached to a resin, and then the bromine atom could be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids (Suzuki coupling) or organostannanes (Stille coupling). Following this diversification step, the resin-bound carboxylic acid can be cleaved to release a library of 5-substituted-2-fluorobenzoic acids. These can then be reacted in parallel with a diverse set of amines (including cyclopropylamine and its analogs) in a solution-phase parallel synthesis format to generate a large library of final benzamide products.

Alternatively, a "split-and-pool" combinatorial approach can be employed to generate an even larger number of compounds. In this method, the solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential growth of the library size.

The application of microwave irradiation can significantly accelerate the synthesis of peptide and other small molecule libraries in a parallel format. nih.gov This technique can be applied to the amide coupling and cross-coupling steps in the synthesis of this compound analogs, further increasing the efficiency of library generation.

Below is a hypothetical workflow for the parallel synthesis of a focused library of N-cyclopropylbenzamide analogs:

| Step | Procedure | Diversity Elements |

| 1. Scaffolding | Synthesize a set of 5-substituted-2-fluorobenzoic acids. | Various aryl and heteroaryl boronic acids for Suzuki coupling at the 5-position. |

| 2. Parallel Amidation | In a 96-well plate format, react each of the benzoic acid derivatives with a panel of amines. | A diverse set of primary and secondary amines, including cyclopropylamine and its analogs. |

| 3. Work-up and Purification | Employ automated liquid handling for extraction and purification. | High-throughput purification techniques such as mass-directed preparative HPLC. |

| 4. Characterization and Screening | Characterize the library members by LC-MS and NMR, followed by biological screening. | - |

By employing these modern synthetic strategies, researchers can efficiently explore the chemical space around the this compound core, leading to the discovery of novel compounds with tailored properties for a wide range of chemical research applications.

Emerging Applications of 5 Bromo N Cyclopropyl 2 Fluorobenzamide As a Chemical Probe or Synthetic Building Block in Advanced Materials and Chemical Biology

Utility of 5-bromo-N-cyclopropyl-2-fluorobenzamide as a Precursor for Advanced Organic Materials

The quest for novel organic materials with tailored electronic, optical, and porous properties is a driving force in materials science. This compound is positioned as a valuable precursor in this arena, primarily due to the presence of the bromine atom, which serves as a handle for a variety of cross-coupling reactions. This functionality allows for the strategic incorporation of the benzamide (B126) core into larger polymeric or oligomeric structures.

While specific research detailing the synthesis of advanced organic materials directly from this compound is still emerging, its classification as an organic monomer for Covalent Organic Frameworks (COFs) highlights its potential. bldpharm.com The fluorinated and cyclopropyl-functionalized benzene (B151609) ring can impart desirable properties such as enhanced thermal stability, modified electronic characteristics, and specific intermolecular interactions within the resulting material. The N-cyclopropylamide group can influence the planarity and stacking of the molecular units, which are critical parameters for charge transport in organic semiconductors.

Table 1: Potential Properties Imparted by this compound in Organic Materials

| Structural Feature | Potential Contribution to Material Properties |

| 5-Bromo Substituent | Reactive site for polymerization and functionalization via cross-coupling reactions. |

| 2-Fluoro Substituent | Modulation of electronic properties (electron-withdrawing), enhancement of thermal stability, and facilitation of intermolecular interactions. |

| N-Cyclopropylamide | Introduction of conformational rigidity, influence on molecular packing, and potential for hydrogen bonding. |

| Benzamide Core | Provides a rigid and planar structural unit, contributing to the overall architecture of the material. |

The diversification of such materials can be achieved through well-established synthetic protocols like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, utilizing the bromo-substituent. These reactions would allow for the linkage of the this compound unit to other aromatic building blocks, leading to the formation of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Incorporation of this compound into Chemical Biology Probes and Imaging Agents (Excluding Human In Vivo Imaging)

Chemical probes are indispensable tools for elucidating biological processes at the molecular level. The structure of this compound offers several avenues for its development into such probes. The core scaffold can be modified to interact with specific biological targets, while the bromine atom provides a site for the attachment of reporter groups such as fluorophores or affinity tags.

Although direct examples of chemical biology probes derived from this compound are not yet prevalent in the literature, the principles of probe design suggest its suitability. For instance, the benzamide moiety is a common feature in many biologically active molecules. By modifying the substituents on the phenyl ring or the cyclopropyl (B3062369) group, it is conceivable to develop selective ligands for proteins of interest.

Once a target-binding scaffold is established, the bromine atom can be functionalized. For example, a Sonogashira coupling could be employed to introduce an alkyne-bearing fluorophore, enabling fluorescent imaging of the target in cellular or tissue samples. Alternatively, the bromo-group could be converted to an azide (B81097) for bio-orthogonal "click" chemistry applications, allowing for the attachment of various reporter molecules in a biological context without interfering with native biochemical processes.

Table 2: Potential Strategies for Developing Chemical Probes from this compound

| Modification Strategy | Application in Chemical Biology |

| Derivatization of the Benzamide Scaffold | Generation of selective binders for specific biological targets (e.g., enzymes, receptors). |

| Cross-Coupling at the Bromo Position | Attachment of fluorophores for fluorescence microscopy, or biotin (B1667282) for affinity purification of target proteins. |

| Conversion to Azide or Alkyne | Enabling bio-orthogonal ligation for in-situ labeling and imaging. |

Role of this compound in Methodological Advancements in Organic Synthesis

The presence of a halogen atom on an aromatic ring is a cornerstone of modern organic synthesis, providing a versatile entry point for the construction of complex molecules. This compound is an exemplary substrate for exploring and developing new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The reactivity of the carbon-bromine bond can be finely tuned by the electronic effects of the adjacent fluoro and amide substituents. This makes the compound an interesting model system for studying reaction mechanisms and optimizing catalytic conditions. For instance, its participation in Suzuki-Miyaura cross-coupling reactions would allow for the formation of a carbon-carbon bond, a fundamental transformation in organic chemistry. Research on analogous compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has demonstrated the feasibility of such couplings to generate libraries of diverse molecules. nih.gov

Furthermore, the unique combination of functional groups in this compound could be exploited in the development of novel multicomponent reactions or cascade sequences, where multiple bonds are formed in a single operation. The development of efficient and selective methods for the transformation of this compound would not only provide access to a wide range of derivatives but also contribute to the broader toolkit of synthetic organic chemistry.

Development of Supramolecular Assemblies or Covalent Organic Frameworks (COFs) Utilizing this compound

Supramolecular chemistry and the design of porous crystalline materials like Covalent Organic Frameworks (COFs) represent a frontier in materials science with applications in gas storage, separation, and catalysis. nih.govresearchgate.netsci-hub.box COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered and porous structures.

As previously mentioned, this compound is identified as a potential monomer for COF synthesis. bldpharm.com The directional nature of the amide group and the potential for hydrogen bonding, coupled with the defined geometry of the benzene ring, make it a candidate for the programmed self-assembly of ordered structures. The bromine atoms can serve as reactive sites for forming the covalent linkages that define the framework. For example, a Yamamoto or Ullmann coupling of the debrominated species could lead to the formation of 2D or 3D COFs.

The resulting frameworks would possess pores decorated with N-cyclopropyl-2-fluorobenzamide units, which could influence the selective adsorption of guest molecules. The fluorine atoms within the pores could create a specific chemical environment, potentially leading to unique catalytic or separation properties. The design and synthesis of COFs from this building block would represent a significant advancement in the creation of functional, tailor-made porous materials.

Table 3: Potential COF Architectures and Properties Derived from this compound

| Linkage Chemistry | Potential COF Properties and Applications |

| Boronate Ester Formation (after conversion of Br to boronic acid) | High crystallinity and thermal stability; applications in gas storage. nih.gov |

| Imine Condensation (after conversion of Br to amine or aldehyde) | Good stability; applications in catalysis and sensing. nih.gov |

| C-C Coupling (e.g., Yamamoto, Sonogashira) | Extended π-conjugation; potential for electronic and optoelectronic applications. |

Future Research Trajectories and Unexplored Frontiers for 5 Bromo N Cyclopropyl 2 Fluorobenzamide

Identification of Novel Reactivity Patterns for 5-bromo-N-cyclopropyl-2-fluorobenzamide under Non-Standard Conditions

The exploration of chemical reactions under non-standard conditions is a burgeoning field that can unveil unprecedented reactivity patterns. For this compound, investigating its behavior under diverse energetic inputs could lead to the discovery of novel transformations and molecular scaffolds.

Future research could focus on subjecting the compound to conditions such as photocatalysis, electrochemistry, and high-pressure environments. For instance, photocatalytic activation could enable selective C-H functionalization or cross-coupling reactions at positions not typically reactive under thermal conditions. Similarly, electrochemical synthesis could offer greener and more controlled pathways for redox transformations of the benzamide (B126) core.

Table 1: Hypothetical Screening of Non-Standard Reaction Conditions for this compound

| Entry | Condition | Reactant | Catalyst | Product | Yield (%) |

| 1 | Photocatalysis (Blue LED) | Aryl boronic acid | Iridium complex | Biaryl derivative | 65 |

| 2 | Electrosynthesis (Constant Current) | Alkene | Nickel salt | Alkylated derivative | 58 |

| 3 | High Pressure (10 kbar) | Dienophile | None | Cycloaddition product | 45 |

| 4 | Sonochemistry | Organozinc reagent | Palladium complex | Cross-coupled product | 72 |

This table is illustrative and represents potential outcomes of future research.

Integration of this compound into Automated Synthesis and High-Throughput Screening Methodologies

Modern drug discovery and materials science heavily rely on the rapid synthesis and screening of large compound libraries. beilstein-journals.orgnih.gov Integrating this compound as a building block into automated synthesis platforms could significantly accelerate the discovery of new bioactive molecules. beilstein-journals.orgnih.gov Acoustic dispensing technology, for example, allows for the synthesis of thousands of compounds on a nanomole scale, which can then be directly screened. nih.gov

A forward-thinking research program would involve developing a suite of reliable reactions (e.g., Suzuki, Buchwald-Hartwig, and C-H activation) that are amenable to automation and compatible with the functional groups of this compound. This would enable the creation of diverse libraries of derivatives for high-throughput screening against various biological targets.

Table 2: Proposed High-Throughput Reaction Panel for Automated Synthesis

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Expected Product Class |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd(OAc)₂ / SPhos | Dioxane/Water | Biaryl benzamides |

| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃ / Xantphos | Toluene (B28343) | N-Aryl benzamides |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Alkynyl benzamides |

| C-H Arylation | Heteroarenes | Pd(OAc)₂ / PCy₃ | p-Cymene | Heteroaryl-substituted benzamides |

This table outlines a potential set of reactions for developing a chemical library based on the target compound.

Exploration of Sustainable and Environmentally Benign Synthetic Pathways for this compound Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. chemsrc.comgoogle.com Future research should focus on developing sustainable and environmentally benign methods for the production of this compound.

This could involve exploring biocatalytic routes, utilizing enzymes to construct the amide bond or introduce the halogen substituents with high selectivity and under mild conditions. Another avenue is the use of greener solvents, such as water or supercritical CO₂, to replace hazardous organic solvents traditionally used in synthesis. google.com Furthermore, developing catalytic methods that minimize the use of stoichiometric reagents would significantly improve the atom economy of the synthesis.

Table 3: Comparison of a Hypothetical Green Synthesis Route with a Conventional Pathway

| Parameter | Conventional Route | Proposed Green Route |

| Solvent | Dichloromethane, DMF | Water or 2-MeTHF |

| Catalyst | Stoichiometric coupling reagents | Catalytic enzyme (e.g., amidase) |

| Atom Economy | ~50% | >80% |

| Energy Input | High temperature reflux | Room temperature |

| Waste Generated | Chlorinated and amide waste | Biodegradable waste |

This table provides a conceptual comparison to guide future sustainable synthesis research.

Advanced Theoretical Predictions and Machine Learning Applications for this compound Research

Computational chemistry and machine learning are powerful tools for accelerating chemical research. rjptonline.org Applying these methods to this compound can provide deep insights into its properties and reactivity, guiding experimental work.

Advanced theoretical predictions, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule, predict its spectroscopic properties, and elucidate reaction mechanisms. nih.gov This can help in designing experiments and understanding unexpected reactivity.

Machine learning models, trained on large datasets of chemical reactions, could be employed to predict the optimal conditions for synthesizing derivatives of this compound or to forecast its biological activity. beilstein-journals.orgnih.gov These predictive models can significantly reduce the number of experiments needed, saving time and resources.

Table 4: Potential Applications of Computational and Machine Learning Models

| Methodology | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | What is the most likely site for electrophilic aromatic substitution? | Maps of electrostatic potential and frontier molecular orbitals. |

| Molecular Dynamics (MD) | How does the molecule interact with a specific protein binding site? | Binding free energy and key intermolecular interactions. |

| Machine Learning (Transfer Learning) | What are the optimal conditions for a novel cross-coupling reaction? | A ranked list of catalysts, solvents, and bases with predicted yields. |

| QSAR (Quantitative Structure-Activity Relationship) | Which derivatives are most likely to be active against a particular kinase? | A predictive model of inhibitory concentration based on molecular descriptors. |